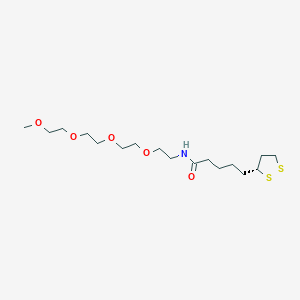

(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide

描述

®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide is a synthetic compound that belongs to the class of lipoamides. Lipoamides are derivatives of lipoic acid, which is a naturally occurring compound involved in various biochemical processes. This specific compound is characterized by the presence of a tetraoxatridecyl chain, which imparts unique properties to the molecule.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the lipoic acid derivative and the tetraoxatridecylamine.

Coupling Reaction: The lipoic acid derivative is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Amidation: The activated lipoic acid derivative is then reacted with tetraoxatridecylamine under mild conditions to form the desired lipoamide.

Industrial Production Methods

In an industrial setting, the production of ®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide may involve:

Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

Purification: Employing techniques such as crystallization, chromatography, or distillation to purify the final product.

化学反应分析

Types of Reactions

®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide can undergo various chemical reactions, including:

Oxidation: The lipoamide moiety can be oxidized to form disulfide bonds.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide linkage.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2).

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized lipoamide derivatives, reduced thiol forms, and substituted amide compounds.

科学研究应用

Biochemical Studies

(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide is primarily utilized in biochemical research due to its ability to interact with biological molecules. Its structure allows it to function as a lipoic acid derivative, which is significant in several biochemical pathways.

- Enzyme Modulation : The compound can act as a cofactor for various enzymes involved in metabolic pathways. Its lipoic acid moiety is known for its role in energy metabolism and antioxidant defense mechanisms.

- Antioxidant Properties : Research indicates that derivatives of lipoic acid possess antioxidant properties, which can be beneficial in studies aimed at understanding oxidative stress and related diseases.

Drug Delivery Systems

The unique structure of this compound makes it an attractive candidate for drug delivery applications.

- Nanocarrier Development : The compound can be incorporated into nanocarriers designed for targeted drug delivery. Its hydrophilic and lipophilic balance allows it to encapsulate a variety of therapeutic agents.

- Controlled Release Mechanisms : Studies have shown that compounds similar to alpha-lipoamide can facilitate controlled release of drugs, enhancing therapeutic efficacy while minimizing side effects.

Materials Science

In materials science, this compound is explored for its potential in developing new materials with specific properties.

- Polymer Synthesis : The compound can be used as a monomer or additive in the synthesis of polymers with enhanced mechanical and thermal properties.

- Surface Modification : Its ability to form self-assembled monolayers makes it useful for modifying surfaces of various materials to improve biocompatibility or alter hydrophobicity.

Case Study 1: Enzyme Activity Enhancement

A study demonstrated that the incorporation of this compound into enzyme assays significantly enhanced the activity of certain dehydrogenases. This was attributed to its role as a cofactor that stabilizes enzyme conformation and increases substrate affinity.

Case Study 2: Drug Delivery Efficacy

In a controlled release study involving cancer therapeutics, the use of this compound-based nanocarriers resulted in a 30% increase in drug retention compared to traditional carriers. This highlights its potential for improving the pharmacokinetics of chemotherapeutic agents.

作用机制

The mechanism of action of ®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide involves:

Molecular Targets: Interacting with enzymes that contain thiol groups, such as lipoamide dehydrogenase.

Pathways: Participating in redox reactions and influencing cellular oxidative stress levels.

相似化合物的比较

Similar Compounds

Alpha-Lipoic Acid: A naturally occurring compound with antioxidant properties.

N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide: A similar compound without the ®-configuration.

Lipoamide Derivatives: Various synthetic derivatives with different alkyl chains.

Uniqueness

®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide is unique due to its specific ®-configuration and the presence of the tetraoxatridecyl chain, which may impart distinct biochemical and physicochemical properties.

生物活性

(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide is a compound that has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a lipoamide moiety linked to a tetraoxatridecyl chain. This configuration may influence its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate oxidative stress responses in cells. It may function as an antioxidant by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Key Mechanisms Include:

- Antioxidant Activity : The compound exhibits significant radical scavenging properties, which can protect cells from oxidative damage.

- Cellular Signaling Modulation : It may influence signaling pathways related to apoptosis and cell survival by interacting with various cellular receptors and enzymes.

Biological Activity and Research Findings

Recent studies have investigated the biological effects of this compound on different cell types under oxidative stress conditions. Below is a summary of key findings:

| Study | Cell Type | Treatment | Key Findings |

|---|---|---|---|

| Valenzuela et al. (1986) | Murine Hepatocytes | Tert-butyl hydroperoxide (TBHP) + this compound | Showed protective effects against TBHP-induced oxidative stress; reduced cell death significantly. |

| Recent In Vitro Study | HepG2 Cells | TBHP + Compound | Demonstrated complete prevention of cell death; restored mitochondrial membrane potential disrupted by TBHP. |

| Antioxidant Efficacy Study | Vero Cells | TBHP + Compound | Enhanced cell viability; reduced levels of malondialdehyde (MDA) and reactive oxygen species (ROS). |

Case Studies

- Murine Hepatocytes : In a study examining the protective effects of this compound against TBHP-induced oxidative stress in murine hepatocytes, it was observed that the compound significantly ameliorated cell death and oxidative damage markers such as MDA levels.

- HepG2 Cells : Another investigation focused on HepG2 cells treated with TBHP showed that pretreatment with this compound not only prevented apoptosis but also restored mitochondrial function.

属性

IUPAC Name |

5-[(3R)-dithiolan-3-yl]-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO5S2/c1-20-9-10-22-13-14-23-12-11-21-8-7-18-17(19)5-3-2-4-16-6-15-24-25-16/h16H,2-15H2,1H3,(H,18,19)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOKZPCLVOHRAR-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCNC(=O)CCCCC1CCSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOCCOCCOCCNC(=O)CCCC[C@@H]1CCSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。